molecular formula C25H22N4OS3 B12444323 (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12444323
M. Wt: 490.7 g/mol
InChI Key: SPYAHAXVFSKDIS-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a pyrazolone core, and thiophene and methylphenyl substituents, making it a subject of interest for researchers.

Preparation Methods

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, starting with the preparation of the benzothiazole and pyrazolone intermediates. The reaction conditions typically include the use of solvents like ethanol or methanol, catalysts such as copper or palladium, and reagents like thiophen-2-ylmethylamine and 4-methylphenylsulfanyl chloride. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate, the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to (4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one include:

Properties

Molecular Formula

C25H22N4OS3

Molecular Weight

490.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-methylphenyl)sulfanylmethyl]-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H22N4OS3/c1-16-9-11-18(12-10-16)32-15-21-23(17(2)26-14-19-6-5-13-31-19)24(30)29(28-21)25-27-20-7-3-4-8-22(20)33-25/h3-13,28H,14-15H2,1-2H3

InChI Key

SPYAHAXVFSKDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC=CS5)C

Origin of Product

United States

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